molecular formula C9H10N2O2S B8541567 1-(3-cyanophenyl)-N-methylmethanesulfonamide

1-(3-cyanophenyl)-N-methylmethanesulfonamide

Cat. No. B8541567
M. Wt: 210.26 g/mol
InChI Key: NKYOELXZDULQDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08202863B2

Procedure details

A solution of 3-bromomethyl-benzonitrile (2 g, 10.2 mmol) in EtOH (50 mL) is treated with a solution of Na2SO3 (1.3 g, 10.3 mmol) in H2O (50 mL) and heated at reflux for 4 hours. The mixture is concentrated in vacuo. The residue is suspended in DCM (100 mL) and DMF (1 mL), cooled to 0° C. and treated with oxalyl chloride (8 mL, 43.4 mmol). The mixture is warmed to room temperature and stirred for 3 hours. The mixture is diluted with brine, extracted with DCM (2×100 mL), dried with Na2SO4, filtered, and concentrated in vacuo. The residue is dissolved in THF (25 mL), methylamine (2 M, 12.5 mL, 25 mmol) is added and the mixture is stirred for 12 hours. The mixture is diluted with EtOAc (100 mL), washed with saturated aqueous NH4Cl (2×100 mL), dried with Na2SO4, filtered, and concentrated in vacuo. The residue is purified by flash chromatography eluting with 20%-80% EtOAc/heptane to afford C-(3-cyano-phenyl)-N-methyl-methanesulfonamide (1.5 g, 69%) as a powder. MS: 209 (M+H); 1H NMR (300 MHz, DMSO-d6): δ 2.60 (d, J=4.8 Hz, 3H), 4.44 (s, 2H), 7.02 (m, 1H), 7.61 (m, 1H), 7.74 (m, 1H), 7.85 (m, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
12.5 mL
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[C:6]#[N:7].[O-:11][S:12]([O-:14])=O.[Na+].[Na+].C(Cl)(=O)C(Cl)=O.[CH3:23][NH2:24]>CCO.O.[Cl-].[Na+].O.CCOC(C)=O>[C:6]([C:5]1[CH:4]=[C:3]([CH2:2][S:12]([NH:24][CH3:23])(=[O:14])=[O:11])[CH:10]=[CH:9][CH:8]=1)#[N:7] |f:1.2.3,8.9.10|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrCC=1C=C(C#N)C=CC1
Name
Quantity
1.3 g
Type
reactant
Smiles
[O-]S(=O)[O-].[Na+].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
12.5 mL
Type
reactant
Smiles
CN
Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is warmed to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in THF (25 mL)
STIRRING
Type
STIRRING
Details
the mixture is stirred for 12 hours
Duration
12 h
WASH
Type
WASH
Details
washed with saturated aqueous NH4Cl (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash chromatography
WASH
Type
WASH
Details
eluting with 20%-80% EtOAc/heptane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#N)C=1C=C(C=CC1)CS(=O)(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.